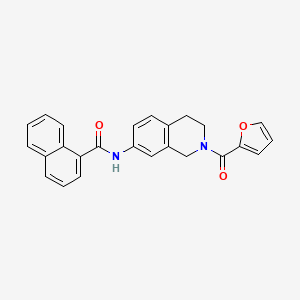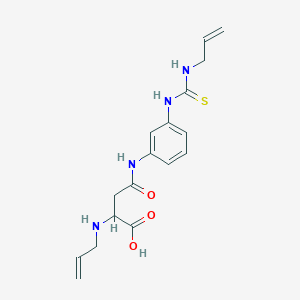![molecular formula C13H14N4O2 B3008906 N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415524-15-9](/img/structure/B3008906.png)
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of pyrazine carboxamides and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense.
Biochemical and Physiological Effects:
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide. One potential area of research is the development of new analogs of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide that exhibit improved solubility and pharmacological activity. Another area of research is the investigation of the potential use of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the reaction of 2-methoxypyridine-3-carboxaldehyde with 6-methylpyrazine-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction results in the formation of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide as a white solid.
Propiedades
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-14-8-11(17-9)12(18)16-7-10-4-3-5-15-13(10)19-2/h3-6,8H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJYENSMJCFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)
![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)


![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)
